1-Carbamoylcyclohexane-1-carboxylic acid

Drug Discovery ADME Prediction Building Block Selection

Prioritize 1-Carbamoylcyclohexane-1-carboxylic acid (CAS 137307-65-4) when your synthesis demands a quaternary carbon center with distinct steric and conformational constraints unattainable by 1,2- or 1,4-regioisomers. Its geminal 1,1-substitution pattern on cyclohexane provides a controlled lipophilicity (calc. LogP 0.83) and enables systematic SAR exploration versus cyclopentane analogs. Insist on this building block for fragment-based screening or spirocyclic/peptidomimetic programs requiring orthogonal amide/acid functionalization.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 137307-65-4
Cat. No. B3022085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylcyclohexane-1-carboxylic acid
CAS137307-65-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N)C(=O)O
InChIInChI=1S/C8H13NO3/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H2,9,10)(H,11,12)
InChIKeyJBZXNOYXRHIMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylcyclohexane-1-carboxylic Acid (CAS 137307-65-4): Procurement-Grade Chemical and Building Block Overview


1-Carbamoylcyclohexane-1-carboxylic acid (CAS 137307-65-4) is a geminally disubstituted cyclohexane derivative bearing both a carbamoyl (-CONH2) and a carboxylic acid (-COOH) group at the 1-position, with a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . It is a small-molecule organic compound with predicted physicochemical properties including a calculated LogP of 0.83 and a topological polar surface area (TPSA) of 80.39 Ų [1]. The compound is commercially available from multiple chemical suppliers, typically at purities of ≥95% to 98% , and is primarily utilized as a synthetic intermediate or chemical building block in research and development settings. Its structural classification as a 1,1-disubstituted cyclohexane carboxylic acid bearing a primary amide distinguishes it from other cyclohexane-based analogs that feature substitution at different ring positions or alternative functional group arrangements.

Why Generic Substitution of 1-Carbamoylcyclohexane-1-carboxylic Acid with Similar Analogs Fails for Targeted Research Applications


Attempting to substitute 1-carbamoylcyclohexane-1-carboxylic acid (CAS 137307-65-4) with closely related cyclohexane analogs—such as its cyclopentane homolog (CAS 137307-52-9) or regioisomeric 2-carbamoyl variants [1]—introduces quantifiable alterations in key physicochemical and steric parameters that directly impact experimental outcomes. The cyclopentane analog reduces ring size from a six-membered to a five-membered cycloalkane, altering calculated LogP from 0.83 to 0.39 and reducing molecular weight by 14 Da (171.19 vs. 157.17 g/mol), changes that affect lipophilicity, membrane permeability, and molecular recognition [2]. The regioisomeric 2-carbamoylcyclohexane-1-carboxylic acid differs fundamentally in substitution geometry: the geminal 1,1-disubstitution pattern of the target compound creates a unique steric environment where both functional groups are anchored to the same tetrahedral carbon, whereas the 1,2-substitution pattern presents the carbamoyl and carboxylic acid groups on adjacent carbons with distinct conformational constraints and hydrogen-bonding geometries [1]. These structural variations preclude reliable extrapolation of biological activity, synthetic reactivity, or physicochemical behavior across analogs without experimental validation specific to each compound.

Quantitative Evidence Guide for Differentiating 1-Carbamoylcyclohexane-1-carboxylic Acid from Structural Analogs in Scientific Procurement


Increased Lipophilicity and Reduced Aqueous Solubility Relative to Cyclopentane Homolog

1-Carbamoylcyclohexane-1-carboxylic acid exhibits a calculated LogP value of 0.83 [1], which is approximately 2.1-fold higher than the calculated LogP of 0.39 for its cyclopentane homolog (1-carbamoylcyclopentane-1-carboxylic acid, CAS 137307-52-9) . The cyclohexane analog also possesses a larger topological polar surface area (TPSA) of 80.39 Ų [1], reflecting increased capacity for hydrogen bonding relative to the cyclopentane derivative. These differences are attributable to the additional methylene (-CH2-) unit in the six-membered ring versus the five-membered ring.

Drug Discovery ADME Prediction Building Block Selection Physicochemical Profiling

Negative LogD at Physiological pH (7.4) Predicts Predominantly Ionized State in Biological Media

1-Carbamoylcyclohexane-1-carboxylic acid has a calculated LogD (pH 7.4) value of -2.30 [1]. At pH 5.5, the calculated LogD increases to -0.63 [1]. No directly comparable LogD data at pH 7.4 were located for the cyclopentane homolog (1-carbamoylcyclopentane-1-carboxylic acid) in the accessed sources, precluding a direct quantitative comparison of distribution coefficients between the two compounds under physiological conditions.

In Vitro Assay Development Cell Permeability Physiological Buffer Compatibility Solubility Optimization

Geminal 1,1-Disubstitution Provides Unique Steric and Conformational Profile Distinguished from Regioisomeric 2-Carbamoyl Derivatives

1-Carbamoylcyclohexane-1-carboxylic acid features a geminal 1,1-disubstitution pattern on the cyclohexane ring, where both the carbamoyl (-CONH2) and carboxylic acid (-COOH) groups are attached to the same tetrahedral carbon atom (C1) [1]. In contrast, regioisomeric derivatives such as 2-carbamoylcyclohexane-1-carboxylic acid exhibit a 1,2-disubstitution pattern with functional groups on adjacent ring carbons [2]. No quantitative conformational energy difference data were located in the accessed sources that directly compare the 1,1-geminal disubstitution with the 1,2-regioisomeric arrangement for this specific compound class.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR) Synthetic Intermediate

Identified as Carbamoyl Moiety Donor in Patent-Disclosed Enzyme Inhibitor Scaffolds

The 1-carbamoylcyclohexyl moiety has been incorporated into more complex inhibitor structures disclosed in enzyme inhibition studies. A derivative containing the 1-carbamoylcyclohexylamino group, identified as CHEMBL1088493, exhibited a Ki of 1.20 × 10^6 nM against Isochorismate synthase EntC from Escherichia coli K12 [1]. However, no direct inhibitory activity data were located for the unadorned 1-carbamoylcyclohexane-1-carboxylic acid parent compound itself in the accessed sources.

Enzyme Inhibition Antibacterial Discovery Chorismate Pathway Fragment-Based Drug Design

Validated Research and Industrial Application Scenarios for 1-Carbamoylcyclohexane-1-carboxylic Acid Based on Current Evidence


Synthetic Building Block for 1,1-Disubstituted Cyclohexane Derivatives

Researchers requiring a geminally disubstituted cyclohexane scaffold with orthogonal carboxylic acid and primary amide functional handles should prioritize 1-carbamoylcyclohexane-1-carboxylic acid over regioisomeric 1,2-disubstituted analogs. The 1,1-substitution pattern at a single tetrahedral carbon [1] provides a quaternary center that offers distinct conformational constraints and steric properties not accessible with 1,2- or 1,4-disubstituted cyclohexane building blocks . This structural feature is particularly relevant for the synthesis of conformationally restricted peptidomimetics, spirocyclic compounds, and analogs of bioactive molecules requiring geminal substitution.

Lipophilicity-Driven Selection in Permeability-Sensitive Assays

In structure-activity relationship (SAR) campaigns where cycloalkane ring size modulates lipophilicity-dependent properties, 1-carbamoylcyclohexane-1-carboxylic acid (calculated LogP = 0.83) [1] offers quantifiably higher lipophilicity than its cyclopentane homolog (calculated LogP = 0.39) . This approximately two-fold increase in calculated lipophilicity makes the cyclohexane analog more suitable for applications requiring enhanced passive membrane diffusion, while the cyclopentane analog may be preferable when aqueous solubility is the primary constraint. Researchers optimizing cellular permeability profiles can leverage this property difference for systematic SAR exploration across ring sizes.

Fragment Library Inclusion for Antibacterial Target Screening

The 1-carbamoylcyclohexyl moiety appears as a substructural component in a patent-disclosed enzyme inhibitor scaffold targeting bacterial isochorismate synthase EntC [1]. While the parent compound 1-carbamoylcyclohexane-1-carboxylic acid lacks direct inhibitory activity data, its structural relationship to this active derivative supports its inclusion in fragment-based screening libraries aimed at identifying hits against chorismate pathway enzymes or related antibacterial targets. The compound's low molecular weight (171.19 g/mol) and compliance with Lipinski's Rule of Five further reinforce its suitability as a fragment starting point.

Control Compound for Cycloalkane Ring Size Studies

For investigators conducting systematic studies of cycloalkane ring size effects on molecular properties, 1-carbamoylcyclohexane-1-carboxylic acid serves as the six-membered ring reference point in a homologous series that includes the five-membered 1-carbamoylcyclopentane-1-carboxylic acid analog [1]. The quantifiable differences in molecular weight (171.19 vs. 157.17 g/mol), calculated LogP (0.83 vs. 0.39), and topological polar surface area (80.39 Ų for the cyclohexane analog; cyclopentane data unavailable) [2] provide a defined framework for assessing how incremental ring size changes impact target engagement, solubility, and permeability in a controlled chemical series.

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